3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
The compound 3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 2, and three distinct glycosyl moieties (oxyan-2-yl units) at positions 3, 8, and an additional position on the central oxane ring. Its glycosylation pattern distinguishes it from related compounds, as multiple sugar units may influence pharmacokinetics and target interactions .
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(40)21(44)24(47)31(49-13)53-27-12(39)5-11(38)16-20(43)29(26(52-28(16)27)9-1-3-10(37)4-2-9)54-33-30(23(46)19(42)15(8-36)51-33)55-32-25(48)22(45)18(41)14(7-35)50-32/h1-5,13-15,17-19,21-25,30-42,44-48H,6-8H2/t13-,14+,15+,17-,18+,19+,21+,22-,23-,24-,25+,30+,31+,32-,33-/m1/s1 |
InChI Key |
IQGKZHYKAGWLNS-IRAKHTCESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core chromen-4-one structure, followed by the introduction of hydroxyl groups and glycosidic linkages. The reaction conditions often require the use of specific catalysts and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and glycosidic linkages play a crucial role in its biological activity, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Features
†Calculated based on and .
*Predicted or inferred from structural analogs (e.g., ).
Key Comparison Metrics
Glycosylation Complexity: The target compound has three glycosyl groups, whereas Astragalin (a monoglycoside) and Methyl-Rutin (diglycoside) exhibit fewer substitutions. This increases its polarity and may enhance water solubility but reduce membrane permeability .
Bioactivity Profiles :
- Compounds with glycosylation at position 3 (e.g., Astragalin) show estrogenic activity by modulating ovarian granulosa cells . The target compound’s additional glycosylation may amplify or modify this effect.
- Quercetin derivatives with glycosylation at position 7 () demonstrate antiviral activity, suggesting the target’s position 8 substitution could confer unique protease-binding properties .
Structural Similarity Analysis: Tanimoto Coefficients: Computational studies using Morgan fingerprints () indicate the target compound shares ~65–70% similarity with Astragalin and Methyl-Rutin, primarily due to the chromen-4-one core and hydroxylation pattern . Activity Cliffs: highlights that minor glycosylation differences (e.g., position 6 vs. 8) can create "activity cliffs," where structurally similar compounds exhibit divergent potencies. This is observed in Acacia nilotica D20’s antiproliferative activity versus Astragalin’s anti-inflammatory effects .
Pharmacokinetics :
- Increased glycosylation correlates with prolonged half-life in systemic circulation but slower cellular uptake. The target compound’s triple glycosylation may necessitate enzymatic hydrolysis (e.g., by β-glucosidases) for activation, a trait shared with Methyl-Rutin .
Biological Activity
The compound 3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article reviews the current understanding of its biological activity through various studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 610.5 g/mol. Its structure features multiple hydroxyl groups and oxane rings that contribute to its biological effects.
Anticancer Activity
Research indicates that flavonoids similar to this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Flavonoids have been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds like Chrysin (related to this flavonoid) demonstrated apoptotic effects on DU145 and PC-3 prostate cancer cells at concentrations ranging from 50 µM to 80 µg/mL .
- Cell Cycle Inhibition : Genistein has been reported to inhibit cell cycle progression in LNCaP cells at concentrations up to 120 µM . This suggests that the compound may similarly affect cancer cell proliferation.
Neuroprotective Effects
Flavonoids are known for their neuroprotective properties:
- Enhancement of Neuroplasticity : Studies have shown that flavonoids can enhance neuroplasticity by activating signaling pathways such as MAPK/Erk. This leads to increased phosphorylation of CREB and elevated levels of brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and synaptic plasticity .
Antioxidant Properties
The compound's structure suggests it may possess antioxidant capabilities:
- Free Radical Scavenging : Flavonoids are recognized for their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases.
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving mice bearing tumors treated with flavonoid extracts similar to this compound:
- Dosage : Mice received doses ranging from 10 mg/kg to 30 mg/kg.
- Findings : Significant reductions in tumor size were observed alongside increased apoptosis markers in tumor tissues .
Case Study 2: Neuroprotective Effects in Rodent Models
Another study examined the effects of flavonoid-rich diets on neurodegeneration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
